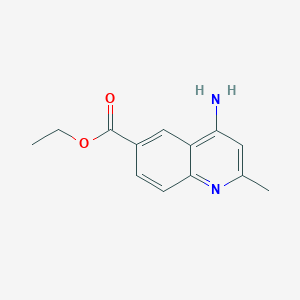

Ethyl 4-amino-2-methylquinoline-6-carboxylate

描述

Ethyl 4-amino-2-methylquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry Quinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including ethyl 4-amino-2-methylquinoline-6-carboxylate, can be achieved through several methods. Common synthetic routes include:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds under acidic conditions.

Industrial Production Methods

Industrial production often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like molecular iodine or nano ZnO are preferred .

化学反应分析

Types of Reactions

Ethyl 4-amino-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Nitroquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagent used.

科学研究应用

Pharmaceutical Applications

Ethyl 4-amino-2-methylquinoline-6-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antibiotics and Anti-inflammatory Agents : This compound is utilized in the synthesis of drugs that target bacterial infections and inflammatory conditions. Its ability to enhance drug efficacy while minimizing side effects has made it a valuable component in modern pharmacology .

- Hypertension Treatment : Research indicates that derivatives of this compound can be formulated into medications aimed at controlling hypertension and congestive heart failure through modulation of the renin-angiotensin-aldosterone system .

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the successful synthesis of a novel anti-inflammatory agent using this compound as a starting material. The resulting compound exhibited significant anti-inflammatory activity in animal models, highlighting the compound's potential in drug development .

Agrochemical Applications

The compound is also used in the agrochemical industry, particularly in the formulation of pesticides and herbicides. Its role includes:

- Active Ingredients : this compound can act as an active ingredient in agrochemicals designed to protect crops from pests and diseases, contributing to enhanced agricultural productivity .

Material Science Applications

In material science, this compound is employed in:

- Polymer Production : It serves as a building block for synthesizing polyamides used in nylon and other synthetic fibers. This application is critical for producing durable materials with specific mechanical properties .

- Dyes and Pigments : The compound is utilized as a sulfonating agent for producing diazo dyes, which are widely used in textiles. Its ability to form stable complexes with metal ions further enhances its utility in dye manufacturing .

Cosmetic and Personal Care Products

In the cosmetics industry, this compound finds applications as:

- Preservatives : It is included in formulations to enhance product shelf life by preventing microbial growth.

- Fragrance Ingredients : The compound contributes to unique scent profiles in perfumes and personal care products .

Chemical Reagent Applications

This compound serves as a versatile reagent in organic synthesis:

- Building Block for Complex Molecules : It is frequently used to synthesize more complex heterocyclic compounds, expanding its applicability in chemical research and development .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits/Properties |

|---|---|---|

| Pharmaceuticals | Antibiotics, anti-inflammatory agents | Enhances drug efficacy, reduces side effects |

| Agrochemicals | Pesticides, herbicides | Protects crops, increases yield |

| Material Science | Polymer production (nylon), dyes | Durable materials, stable dye formulations |

| Cosmetics | Preservatives, fragrance ingredients | Prolongs shelf life, enhances scent |

| Chemical Reagents | Building block for organic synthesis | Versatile reagent for complex molecule synthesis |

作用机制

The mechanism of action of ethyl 4-amino-2-methylquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways depend on the specific application and the functional groups present on the quinoline ring .

相似化合物的比较

Similar Compounds

Quinoline: The parent compound with a simpler structure.

2-Methylquinoline: Lacks the amino and carboxylate groups.

4-Aminoquinoline: Lacks the methyl and carboxylate groups.

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

生物活性

Ethyl 4-amino-2-methylquinoline-6-carboxylate (EMQC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of EMQC, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

EMQC belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Its molecular formula is , and it features an ethyl ester at the carboxylate position and an amino group at the 4-position.

Target Receptors

The primary target for EMQC is the G protein-coupled receptor (GPCR) GPR35. As an agonist of GPR35, EMQC influences various signaling pathways involved in inflammation and pain perception. The activation of this receptor can lead to changes in intracellular calcium levels and the modulation of inflammatory responses, which are critical in several pathological conditions.

Biochemical Pathways

The activation of GPR35 by EMQC can affect several biochemical pathways:

- Inflammation : Modulates cytokine release and immune cell activity.

- Pain Perception : Influences nociceptive signaling pathways.

- Cell Proliferation : May impact cellular growth signals in cancerous cells.

Pharmacokinetics

EMQC exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption, making it suitable for oral administration.

- Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, which is advantageous for central nervous system applications.

Antimicrobial Properties

Studies have shown that EMQC exhibits significant antimicrobial activity against various bacterial strains. The presence of both the quinoline moiety and the amino group contributes to its effectiveness against pathogens.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

Case Studies

- Anticancer Activity : In a study involving ovarian cancer models, EMQC demonstrated significant tumor regression when administered at specific dosages. The compound's ability to inhibit GPR35-mediated pathways was linked to reduced tumor cell proliferation and increased apoptosis.

- Inflammatory Models : EMQC was tested in animal models of inflammation where it showed a reduction in edema and pain behaviors, suggesting its potential as an anti-inflammatory agent.

Research Applications

EMQC serves as a valuable building block in organic synthesis and drug discovery. Its unique structure allows for modifications that can enhance its biological activity or selectivity towards specific targets.

Synthetic Pathways

Several synthetic routes have been developed for EMQC, enabling the production of various derivatives with enhanced properties. These include:

- Hydrazine Derivatives : Synthesis from hydrazine leads to compounds with potential anti-tumor activity.

- Halogenated Variants : Substituting halogens on the quinoline ring can modulate receptor affinity and selectivity.

属性

IUPAC Name |

ethyl 4-amino-2-methylquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTZCHZLPFDMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586472 | |

| Record name | Ethyl 4-amino-2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100795-25-3 | |

| Record name | Ethyl 4-amino-2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。